molecular formula C15H16N4S B11786459 1-(4-Butylphenyl)-1H-pyrazolo[3,4-d]pyrimidine-4-thiol

1-(4-Butylphenyl)-1H-pyrazolo[3,4-d]pyrimidine-4-thiol

Cat. No.: B11786459
M. Wt: 284.4 g/mol
InChI Key: YHBMLKACQFCOLZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Butylphenyl)-1H-pyrazolo[3,4-d]pyrimidine-4-thiol is a sophisticated chemical scaffold of significant interest in medicinal chemistry and kinase research. This compound is recognized as a key intermediate or precursor in the synthesis of potent and selective kinase inhibitors. Its core structure, the pyrazolopyrimidine, is a well-established adenine bioisostere, allowing it to competitively bind to the ATP-binding pockets of various protein kinases. Research indicates its primary application in the development of inhibitors targeting Bruton's Tyrosine Kinase (BTK), a critical enzyme in B-cell receptor signaling pathway [Source: PubMed] . Consequently, this compound holds substantial value for researchers investigating therapeutic strategies for B-cell malignancies like chronic lymphocytic leukemia and autoimmune diseases. The 4-thiol moiety provides a versatile handle for further chemical modification, enabling medicinal chemists to explore structure-activity relationships and optimize drug-like properties such as potency, selectivity, and pharmacokinetics. As a high-quality research chemical, it is essential for hit-to-lead optimization campaigns and probing kinase biology in biochemical and cellular assays. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

Molecular Formula

C15H16N4S

Molecular Weight

284.4 g/mol

IUPAC Name

1-(4-butylphenyl)-7H-pyrazolo[3,4-d]pyrimidine-4-thione

InChI

InChI=1S/C15H16N4S/c1-2-3-4-11-5-7-12(8-6-11)19-14-13(9-18-19)15(20)17-10-16-14/h5-10H,2-4H2,1H3,(H,16,17,20)

InChI Key

YHBMLKACQFCOLZ-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=CC=C(C=C1)N2C3=C(C=N2)C(=S)N=CN3

Origin of Product

United States

Preparation Methods

Byproduct Formation

Side products like 4-oxo derivatives arise from incomplete chlorination or premature oxidation. Using anhydrous conditions and inert atmospheres (N₂/Ar) mitigates this.

Solvent Selection

Polar aprotic solvents (DMF, DMSO) enhance reaction rates but complicate purification. Ethanol/water mixtures improve recrystallization efficiency without compromising yield.

Scalability Limitations

Large-scale thiolation with CS₂ poses safety risks due to toxicity. Alternatives like thiourea in alkaline conditions offer safer thiol sources, albeit with lower yields (60–65%).

Chemical Reactions Analysis

1-(4-Butylphenyl)-1H-pyrazolo[3,4-d]pyrimidine-4-thiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can be reduced under specific conditions to modify the pyrazolo[3,4-d]pyrimidine core.

    Substitution: The aromatic ring and the thiol group can undergo substitution reactions with various electrophiles and nucleophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-(4-Butylphenyl)-1H-pyrazolo[3,4-d]pyrimidine-4-thiol involves its interaction with various molecular targets. The thiol group can form covalent bonds with specific proteins, altering their function. The pyrazolo[3,4-d]pyrimidine core can interact with enzymes and receptors, modulating their activity. These interactions can lead to the inhibition of microbial growth, induction of apoptosis in cancer cells, and other biological effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Structural Modifications and Substituent Effects

The biological activity of pyrazolo[3,4-d]pyrimidine-4-thiol derivatives is highly dependent on substituents at positions 1 and 3. Below is a comparative analysis of key analogs:

Table 1: Structural and Physicochemical Properties of Selected Analogs
Compound Name Substituent (Position 1) Molecular Formula Molecular Weight Key Properties/Activities
1-(4-Butylphenyl)-1H-pyrazolo[3,4-d]pyrimidine-4-thiol 4-Butylphenyl C₁₇H₁₈N₄S 310.41 High lipophilicity; potential kinase inhibition
1-Methyl-1H-pyrazolo[3,4-d]pyrimidine-4-thiol Methyl C₆H₆N₄S 166.20 Lower logP; antimicrobial activity
1-Benzyl-1H-pyrazolo[3,4-d]pyrimidine-4-thiol Benzyl C₁₂H₁₀N₄S 242.30 Moderate lipophilicity; anticancer applications
1-(4-Fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidine-4-thiol 4-Fluorophenyl C₁₁H₇FN₄S 246.27 Electron-withdrawing substituent; improved metabolic stability
1-(4-Chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidine-4-thiol 4-Chlorophenyl C₁₁H₇ClN₄S 262.72 Enhanced halogen bonding; kinase inhibition

Key Observations :

  • Electronic Effects : Fluorine and chlorine substituents introduce electron-withdrawing effects, stabilizing the aromatic system and improving metabolic stability .
  • Steric Factors : Bulkier substituents (e.g., benzyl, butylphenyl) may occupy hydrophobic pockets in target enzymes, enhancing binding affinity but possibly reducing solubility .

Critical Insights :

  • Kinase Inhibition : The target compound’s butylphenyl group may enhance binding to hydrophobic regions of kinase ATP-binding pockets, as seen in VEGFR-2 inhibitors .
  • Antimicrobial Potency : Smaller substituents (e.g., methyl) show moderate activity, while fluorophenyl analogs exhibit superior antitubercular efficacy due to improved target engagement .

Biological Activity

1-(4-Butylphenyl)-1H-pyrazolo[3,4-d]pyrimidine-4-thiol is a compound belonging to the pyrazolo[3,4-d]pyrimidine family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its potential as an anticancer agent and its inhibitory effects on various molecular targets.

Structural Characteristics

The compound features a pyrazolo[3,4-d]pyrimidine core substituted with a butylphenyl group and a thiol group. This structure is significant as it allows for interactions with various biological targets, particularly in cancer therapy.

Biological Activity Overview

This compound exhibits multiple biological activities:

  • Anticancer Activity : The compound has been evaluated for its anti-proliferative effects against various cancer cell lines.
  • Kinase Inhibition : It shows promise as an inhibitor of key kinases involved in cancer progression, notably the epidermal growth factor receptor (EGFR).

Anticancer Activity

Recent studies have highlighted the anti-proliferative properties of pyrazolo[3,4-d]pyrimidine derivatives. For instance, derivatives similar to this compound have demonstrated significant inhibition of cancer cell lines such as A549 (lung cancer) and HCT-116 (colon cancer). The most potent compounds showed IC50 values in the low micromolar range, indicating strong anti-cancer potential.

Table 1: Anti-Proliferative Activity of Pyrazolo[3,4-d]pyrimidine Derivatives

Compound IDCell LineIC50 (µM)Mechanism of Action
12bA5498.21EGFR inhibition
12bHCT-11619.56Apoptosis induction
8A549TBDCell cycle arrest
10HCT-116TBDEGFR kinase inhibition

The mechanism by which this compound exerts its effects involves:

  • EGFR Inhibition : The compound acts as an ATP-competitive inhibitor of EGFR, which is critical in many cancers. It binds to the ATP-binding site and prevents phosphorylation events that drive cell proliferation.
  • Apoptosis Induction : Flow cytometric analyses indicate that this compound can induce apoptosis in cancer cells by increasing the BAX/Bcl-2 ratio, leading to enhanced mitochondrial membrane permeability and subsequent cell death.

Case Studies and Research Findings

Several studies have documented the efficacy of pyrazolo[3,4-d]pyrimidine derivatives:

  • Study on EGFR Inhibition : A study demonstrated that compounds structurally similar to this compound showed IC50 values against wild-type EGFR as low as 0.016 µM and against mutant forms at approximately 0.236 µM. This highlights their potential utility in treating resistant forms of cancer.
  • Cell Cycle Analysis : Research indicated that treatment with this compound resulted in significant cell cycle arrest at the S and G2/M phases, suggesting a dual mechanism involving both proliferation inhibition and apoptosis.
  • Molecular Docking Studies : Computational studies have shown favorable binding interactions between the compound and EGFR, further supporting its role as a targeted therapeutic agent.

Q & A

Q. Critical Factors :

  • Temperature : Elevated temperatures (>100°C) during cyclocondensation improve ring closure efficiency but may degrade heat-sensitive intermediates.
  • Solvent Choice : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates, while inert atmospheres (N₂/Ar) prevent oxidation of thiol groups .
  • Catalysts : Triethylamine or palladium catalysts (for coupling steps) can increase reaction rates and yields .

Advanced Question: How can computational modeling optimize the synthesis pathway for this compound?

Answer:
Computational tools like density functional theory (DFT) and molecular dynamics simulations can:

  • Predict Reaction Pathways : Identify low-energy transition states to prioritize feasible synthetic routes.
  • Optimize Conditions : Simulate solvent effects and catalyst interactions to reduce trial-and-error experimentation.
  • Validate Intermediate Stability : Assess thermodynamic stability of intermediates (e.g., thiolate intermediates prone to oxidation) to guide protective group strategies.

Example Application :
ICReDD’s quantum chemical reaction path searches have been used to narrow optimal conditions for similar pyrazolo[3,4-d]pyrimidine syntheses, reducing development time by 30–50% .

Basic Question: What spectroscopic techniques are essential for confirming the structural integrity of this compound?

Answer:

  • ¹H/¹³C NMR : Verify substituent positions (e.g., butylphenyl group integration) and aromatic proton coupling patterns.
  • Mass Spectrometry (HRMS) : Confirm molecular ion ([M+H]⁺) and fragmentation patterns consistent with the pyrazolo[3,4-d]pyrimidine core.
  • FT-IR : Detect thiol (-SH) stretching vibrations (~2550 cm⁻¹) and absence of unwanted carbonyl byproducts .

Data Interpretation :
Compare spectral data with structurally analogous compounds, such as 4-benzylsulfanyl derivatives, to validate assignments .

Advanced Question: How can researchers resolve contradictions in reported biological activity data for this compound?

Answer:
Discrepancies in bioactivity (e.g., IC₅₀ variations in kinase inhibition assays) may arise from:

  • Experimental Variability : Differences in cell lines, assay protocols, or compound purity (>95% purity recommended for reproducibility).
  • Metabolic Instability : Thiol group oxidation or glutathione adduct formation in vitro can reduce efficacy.

Q. Resolution Strategies :

  • Orthogonal Assays : Use surface plasmon resonance (SPR) for direct binding affinity measurements alongside cell-based assays.
  • Stability Studies : Monitor compound integrity under assay conditions via LC-MS to identify degradation products .

Basic Question: What are the primary biological targets of pyrazolo[3,4-d]pyrimidine derivatives, and how does the 4-thiol group modulate activity?

Answer:

  • Targets : Kinases (e.g., JAK2, EGFR), phosphodiesterases, and tubulin polymerization pathways.
  • Mechanistic Role of 4-Thiol :
    • Enhances hydrogen bonding with ATP-binding pockets (e.g., in kinases).
    • Increases metabolic stability compared to hydroxyl or amino analogs due to reduced phase II conjugation .

Supporting Data :
Analogous compounds like ethyl 2-((1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)propanoate show improved anticancer activity over non-thiolated derivatives .

Advanced Question: What strategies mitigate challenges in achieving enantiomeric purity for chiral analogs of this compound?

Answer:

  • Chiral Auxiliaries : Use enantiopure starting materials (e.g., (R)- or (S)-configured piperidines) during coupling steps.
  • Chromatographic Resolution : Employ chiral stationary phases (CSPs) in HPLC for post-synthetic purification.
  • Asymmetric Catalysis : Palladium-catalyzed cross-couplings with chiral ligands (e.g., BINAP) to control stereochemistry .

Basic Question: How should researchers handle and store this compound to ensure stability?

Answer:

  • Storage : Under inert gas (argon) at –20°C in amber vials to prevent thiol oxidation.
  • Solubility : Prepare fresh solutions in degassed DMSO or ethanol; avoid aqueous buffers with metal ions (e.g., Fe³⁺, Cu²⁺) that catalyze oxidation .

Advanced Question: How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced selectivity?

Answer:

  • Substituent Modulation :
    • Butylphenyl Group : Lengthening the alkyl chain improves lipophilicity and membrane permeability.
    • Thiol vs. Thioether : Methylation of the thiol to a thioether (–SCH₃) reduces off-target reactivity while retaining kinase affinity.
  • 3D-QSAR Models : Generate predictive models using CoMFA/CoMSIA to map electrostatic and steric requirements for target engagement .

Basic Question: What analytical methods are recommended for quantifying this compound in biological matrices?

Answer:

  • LC-MS/MS : Selected reaction monitoring (SRM) for high sensitivity (LOQ ~1 ng/mL).
  • Sample Preparation : Protein precipitation with acetonitrile followed by solid-phase extraction (SPE) to remove interfering biomolecules .

Advanced Question: How can researchers address low solubility in pharmacokinetic studies?

Answer:

  • Formulation Strategies :
    • Nanoemulsions : Use lipid-based carriers to enhance bioavailability.
    • Prodrug Design : Convert thiol to a disulfide prodrug (e.g., coupled to PEG) for improved aqueous solubility.
  • In Silico Screening : Predict logP and solubility parameters using tools like ACD/Percepta to prioritize derivatives .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.